molecular formula C24H19Cl2N3O B2730735 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide CAS No. 477712-47-3

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2730735
CAS No.: 477712-47-3
M. Wt: 436.34
InChI Key: VVMLLRZOFKZCNK-UHFFFAOYSA-N
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Description

This pyrazole-3-carboxamide derivative features a 1,5-diaryl substitution pattern with a 2-chlorophenyl group at position 5, a 4-chlorophenyl group at position 1, and an N-linked 3,4-dimethylphenyl carboxamide moiety. The chlorine substituents and dimethylphenyl group likely influence lipophilicity, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O/c1-15-7-10-18(13-16(15)2)27-24(30)22-14-23(20-5-3-4-6-21(20)26)29(28-22)19-11-8-17(25)9-12-19/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMLLRZOFKZCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H17_{17}Cl2_{2}N2_{2}O
  • Molecular Weight : 364.26 g/mol
  • IUPAC Name : this compound

Structural Features

  • The presence of two chlorine atoms on the phenyl rings enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • The dimethyl substitution on the pyrazole ring may contribute to its biological activity by modulating receptor interactions.

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity :
    • The compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Effects :
    • The compound has demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro testing revealed effective inhibition at concentrations as low as 40 µg/mL .
  • Anticancer Potential :
    • Preliminary studies suggest that this pyrazole derivative may induce apoptosis in cancer cell lines, although more extensive research is needed to elucidate the underlying mechanisms .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : This action reduces the synthesis of prostaglandins, key mediators in inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .

Study 1: Anti-inflammatory Efficacy

A study conducted by Selvam et al. synthesized various pyrazole derivatives, including our compound of interest. They reported that at a concentration of 10 µM, the compound inhibited TNF-α production significantly compared to control groups .

Study 2: Antimicrobial Activity

Burguete et al. evaluated the antimicrobial properties of several pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. Their findings indicated that certain derivatives showed comparable efficacy to established antibiotics .

Study 3: Anticancer Studies

Research focusing on the anticancer potential of pyrazole derivatives has shown promising results in inducing apoptosis in various cancer cell lines. The specific pathways affected by this compound remain an area for further investigation .

Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeInhibition %Reference
Compound AAnti-inflammatory85% TNF-α
Compound BAntimicrobialEffective at 40 µg/mL
Compound CAnticancerInduces apoptosis

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key structural variations among pyrazole-3-carboxamide derivatives include:

  • Position 1 substituents : 4-chlorophenyl (target compound) vs. 2,4-dichlorophenyl (e.g., compound in ) .
  • Position 5 substituents : 2-chlorophenyl (target) vs. 4-chlorophenyl or benzo[1,3]dioxol-5-yl () .
  • N-Substituents : 3,4-dimethylphenyl (target) vs. 3-pyridylmethyl () or pentyl () .

Table 1: Molecular Properties

Compound Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound C₃₀H₂₄Cl₂N₃O 522.44 5-(2-Cl-Ph), 1-(4-Cl-Ph), N-(3,4-Me₂-Ph)
5-(4-Cl-Ph)-1-(2,4-Cl₂-Ph)-N-(3-Pyridylmethyl) () C₂₃H₁₇Cl₃N₄O 471.76 5-(4-Cl-Ph), 1-(2,4-Cl₂-Ph), N-(3-pyridylmethyl)
1-(2,4-Cl₂-Ph)-5-(3,4-Cl₂-Ph)-N-(3,5-Me₂-Ph) () C₂₄H₁₉Cl₄N₃O 522.24 1-(2,4-Cl₂-Ph), 5-(3,4-Cl₂-Ph), N-(3,5-Me₂-Ph)
5-(4-Cl-Ph)-1-(2,4-Cl₂-Ph)-N-pentyl () C₂₂H₂₂Cl₃N₃O 450.79 5-(4-Cl-Ph), 1-(2,4-Cl₂-Ph), N-pentyl
  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the polar 3-pyridylmethyl group in .
  • Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl in ) may hinder receptor binding, whereas smaller groups (e.g., 4-chlorophenyl in the target) could enhance accessibility .

Structural and Crystallographic Insights

The compound in crystallizes in a monoclinic P2₁/c system with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° . Hydrogen bonding between the pyridylmethyl group and adjacent molecules stabilizes the crystal lattice, a feature absent in the target compound due to its non-polar N-(3,4-dimethylphenyl) group . This difference may reduce aqueous solubility but improve membrane permeability.

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